6-Methyl-D-tryptophan

説明

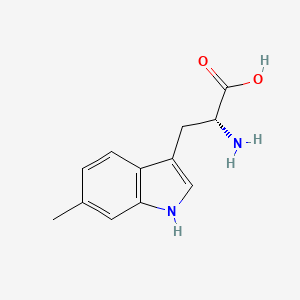

6-Methyl-D-tryptophan is a derivative of tryptophan, an essential amino acid. It has a molecular formula of C12H14N2O2 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of research. For instance, a study discusses the metabolic pathways of tryptophan and its metabolites in the context of lung cancer . Another study discusses the synthesis of tryptophan methyl ester, a derivative of tryptophan .

Molecular Structure Analysis

The molecular structure of this compound includes an indole functional group, which is a distinguishing characteristic of tryptophan .

Chemical Reactions Analysis

Tryptophan and its derivatives, including this compound, are involved in various chemical reactions. For example, a study discusses the thermal decomposition mechanism of tryptophan methyl ester . Another study discusses the metabolic pathways of tryptophan and its metabolites .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.252 Da . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface .

科学的研究の応用

Immunology and Cancer Treatment :

- 1-Methyl-D-tryptophan (1-D-MT), a stereoisomer of 6-Methyl-D-tryptophan, is used in clinical trials for patients with solid tumors. It targets indoleamine-2,3-dioxygenase (IDO) to inhibit tumor immune escape. However, 1-D-MT paradoxically increases kynurenine production in cancer cells, potentially promoting anti-tumor immune escape. This finding highlights the complexity of 1-D-MT’s effects and the need for careful analysis in ongoing clinical trials (Opitz et al., 2011).

- Another study on 1-methyl-tryptophan showed that the D and L stereoisomers exhibit variations in their activity, with the D isomer being more effective in reversing suppression of T cells by IDO-expressing dendritic cells. The D isomer was also more efficacious as an anticancer agent in various mouse models (Hou et al., 2007).

Neuroscience and Serotonin Synthesis :

- α-Methyl-L-tryptophan, another analog, is used for determining brain serotonin synthesis rates. Its unidirectional uptake and conversion in the brain provide a method for studying brain serotonin synthesis in animals and humans, contributing to our understanding of neuropsychiatric disorders (Diksic & Young, 2001).

Biochemistry and Protein Synthesis :

- Research on tryptophan-activating enzymes revealed that analogs like 6-methyltryptophan inhibit tryptophan activation but do not show activation effects themselves. These findings are important for understanding protein synthesis and the role of amino acid-activating enzymes (Sharon & Lipmann, 1957).

Pharmacokinetics and Imaging Studies :

- The development of 1-N-11C-Methyl-L- and -D-Tryptophan as imaging agents for pharmacokinetic studies provides insights into the distribution and action of immune checkpoint inhibitors like 1-Methyl-Tryptophan in vivo, facilitating the understanding of their antitumor potential (Xie et al., 2015).

将来の方向性

Future research on 6-Methyl-D-tryptophan and its derivatives could focus on their potential applications in various fields. For instance, a study discusses the potential of tryptophan-based radiotracers for imaging applications in a variety of human diseases . Another study discusses the potential of tryptophan and its derivatives in the treatment of oral and maxillofacial diseases .

特性

IUPAC Name |

(2R)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRVYIFGPMUCG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

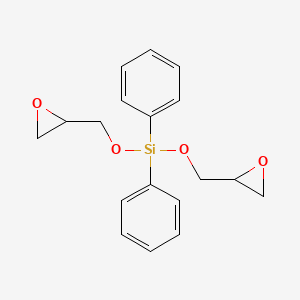

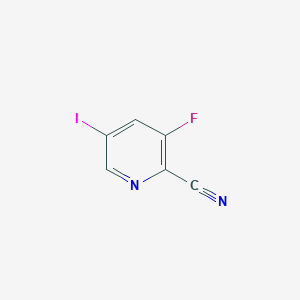

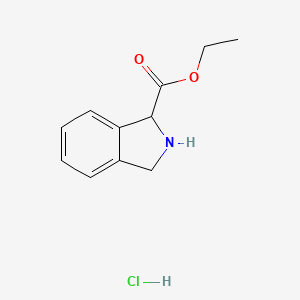

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

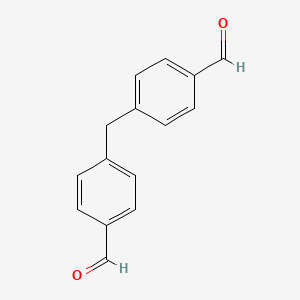

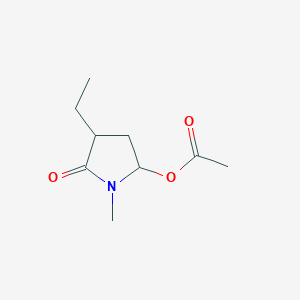

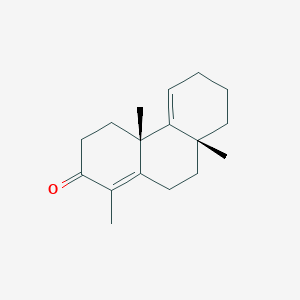

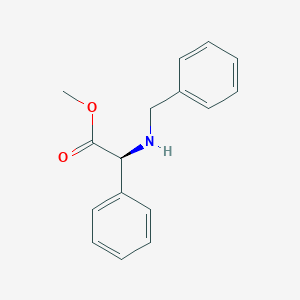

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B3277934.png)

![[4-(4-Methylpiperazin-1-yl)benzylidene]malononitrile](/img/structure/B3277936.png)

![[2-(Diethylamino)ethyl]thiourea](/img/structure/B3277951.png)

![6'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3277956.png)

![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4,5-dicarboxylic acid](/img/structure/B3278027.png)

![3-(Benzo[d][1,3]dioxol-5-yl)isothiazole-4-carboxylic acid](/img/structure/B3278031.png)